

Comparative Analysis of the X-ray Crystal Structures of N-Aryl Picolinamide Derivatives

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Compound of Interest

Compound Name: 2,5-Difluoropyridin-4-amine

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This guide provides a comparative analysis of the X-ray crystal structures of two N-aryl picolinamide derivatives: 3,6-dichloro-N-(4-fluorophenyl)picolinamide and N-(4-methoxyphenyl)picolinamide. Picolinamides, amides derived from picolinic acid (pyridine-2-carboxylic acid), are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and their ability to form predictable supramolecular assemblies through hydrogen bonding and π -stacking interactions. This guide will objectively compare their solid-state conformations and intermolecular interactions, supported by experimental data from single-crystal X-ray diffraction studies.

Performance Comparison of N-Aryl Picolinamide Crystal Structures

The substitution pattern on both the pyridine and the N-aryl rings significantly influences the molecular conformation and the crystal packing of picolinamide derivatives. Here, we compare a dichlorinated, fluoro-substituted derivative with a methoxy-substituted analogue to elucidate the impact of these different functionalities on the supramolecular architecture.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two compared N-aryl picolinamide derivatives, providing a direct comparison of their fundamental structural properties.

Parameter	3,6-dichloro-N-(4-fluorophenyl)picolinamide[1]	N-(4-methoxyphenyl)picolinamide[2]
Chemical Formula	C ₁₂ H ₇ Cl ₂ FN ₂ O	C ₁₃ H ₁₂ N ₂ O ₂
Molecular Weight	285.10 g/mol	228.24 g/mol
Crystal System	Orthorhombic	Monoclinic
Space Group	P bca	P 2 ₁ /n
Unit Cell Dimensions	a = 24.921(2) Å	a = 10.457(3) Å
b = 4.3735(6) Å	b = 9.851(3) Å	
c = 11.1723(14) Å	c = 11.393(3) Å	
α = 90°	α = 90°	
β = 90°	β = 101.99(3)°	
γ = 90°	γ = 90°	
Unit Cell Volume	1217.7(2) Å ³	1147.2(6) Å ³
Molecules per Unit Cell (Z)	4	4
Key Torsion Angle (N_pyridine—C—C_carbonyl—N_amide)	Not specified	3.1(4)°
Dihedral Angle (Pyridine ring to Phenyl ring)	42.5(2)°	14.25(5)°

Key Observations:

- Molecular Planarity:** N-(4-methoxyphenyl)picolinamide exhibits a much smaller dihedral angle between the pyridine and phenyl rings (14.25°) compared to the dichlorinated derivative (42.5°), indicating a more planar conformation. This planarity is facilitated by intramolecular hydrogen bonding.[1][2]
- Crystal Packing:** The difference in crystal systems (Orthorhombic vs. Monoclinic) and space groups reflects distinct packing arrangements, influenced by the different substituents and

their resulting intermolecular interactions.

- Intramolecular Interactions: 3,6-dichloro-N-(4-fluorophenyl)picolinamide features an intramolecular N—H \cdots N hydrogen bond.[1] In contrast, N-(4-methoxyphenyl)picolinamide is stabilized by two intramolecular hydrogen bonds: N—H \cdots N and C—H \cdots O.[2]

Experimental Protocols

The determination of the crystal structures for the compared compounds was achieved through single-crystal X-ray diffraction. The general workflow and specific synthetic procedures are detailed below.

General Experimental Workflow for Single-Crystal X-ray Diffraction



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General workflow for X-ray crystallography.

1. Synthesis and Crystallization:

- 3,6-dichloro-N-(4-fluorophenyl)picolinamide: The synthesis method is not detailed in the provided search results. Single crystals were obtained for X-ray analysis.[1]
- N-(4-methoxyphenyl)picolinamide: The synthesis involves the acylation of an amine with an acyl chloride or the use of coupling agents to facilitate the reaction between a carboxylic acid and an amine.[2]

2. Data Collection:

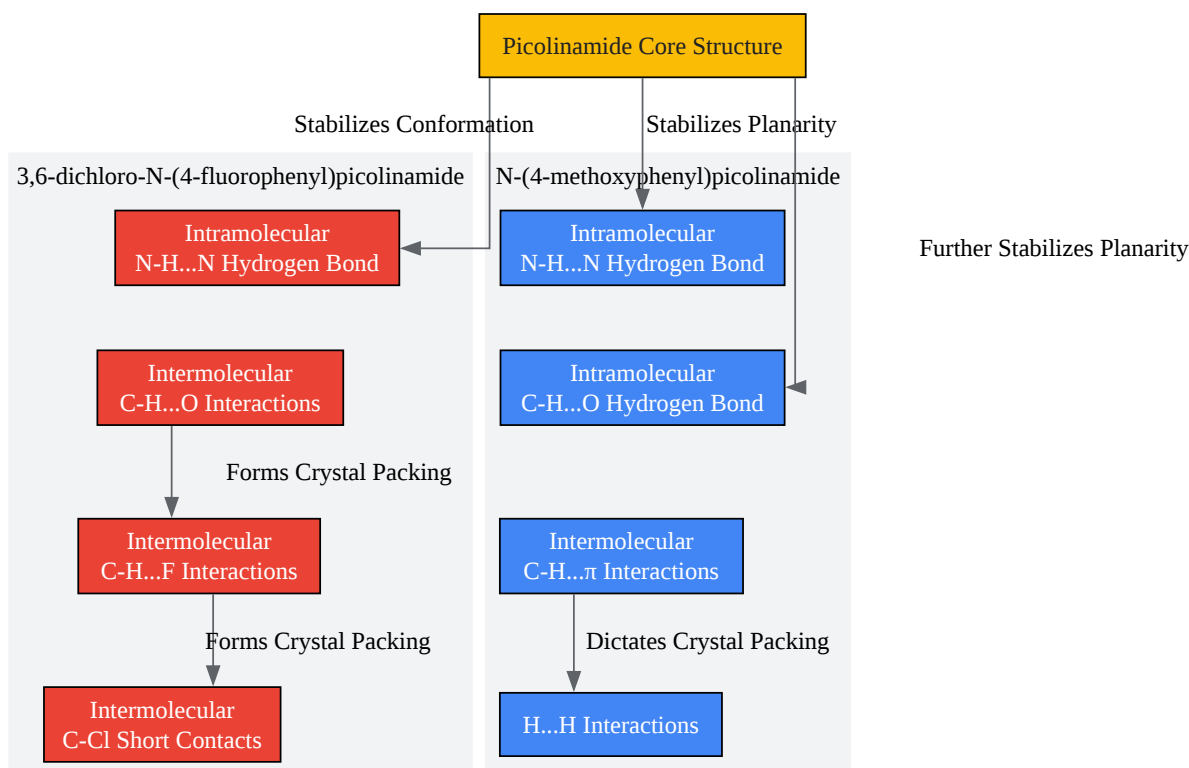
- For 3,6-dichloro-N-(4-fluorophenyl)picolinamide, data was collected on a Bruker SMART CCD diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at 298 K.[\[1\]](#)
- For N-(4-methoxyphenyl)picolinamide, the data collection details are not specified in the provided search results but would involve a similar diffractometer setup.

3. Structure Solution and Refinement:

- The structure of 3,6-dichloro-N-(4-fluorophenyl)picolinamide was solved using SHELXS97 and refined with SHELXL97.[\[1\]](#)
- The structure of N-(4-methoxyphenyl)picolinamide was solved and refined using standard crystallographic software packages.[\[2\]](#)

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of these derivatives is dictated by a network of non-covalent interactions. The nature and geometry of these interactions are influenced by the substituents on the aromatic rings.



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Key intermolecular interactions in the compared structures.

In the crystal structure of 3,6-dichloro-N-(4-fluorophenyl)picolinamide, the molecules are stabilized by intramolecular N—H \cdots N hydrogen bonds. The crystal packing is further governed by intermolecular C—H \cdots O and C—H \cdots F interactions, as well as C—Cl short contacts.^[1]

For N-(4-methoxyphenyl)picolinamide, Hirshfeld surface analysis reveals that H \cdots H interactions are dominant, followed by C \cdots H and O \cdots H interactions.^[2] This indicates that van der Waals forces and hydrogen bonding are crucial for the crystal packing. The planarity of the molecule, stabilized by intramolecular hydrogen bonds, facilitates efficient packing.^[2]

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References

- 1. 3,6-Dichloro-N-(4-fluorophenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
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